Adenosinehydrochloride
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Overview
Description
Adenosinehydrochloride is a compound derived from adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar molecule. This compound is often used in scientific research and medical applications due to its significant physiological effects, particularly in the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosinehydrochloride can be synthesized through the reaction of adenosine with hydrochloric acid. The process involves dissolving adenosine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration. The industrial production also ensures compliance with regulatory standards for pharmaceutical and research-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Adenosinehydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inosine and other derivatives.
Reduction: It can be reduced to form dihydroadenosine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribose moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly employed
Major Products
Oxidation: Inosine and hypoxanthine.
Reduction: Dihydroadenosine derivatives.
Substitution: Various substituted adenosine derivatives
Scientific Research Applications
Adenosinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in studying cellular signaling pathways and energy transfer processes.
Medicine: Utilized in the treatment of certain cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Adenosinehydrochloride exerts its effects primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including the regulation of heart rate, vasodilation, and anti-inflammatory responses. The activation of these receptors leads to the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects cellular signaling pathways .
Comparison with Similar Compounds
Adenosinehydrochloride is unique due to its specific interaction with adenosine receptors and its physiological effects. Similar compounds include:
Inosine: A derivative of adenosine with similar but less potent effects.
Adenosine monophosphate (AMP): A phosphorylated form of adenosine involved in energy transfer.
Adenosine triphosphate (ATP): A high-energy molecule used in cellular processes
These compounds share structural similarities but differ in their specific functions and applications.
Biological Activity
Adenosine hydrochloride is a biologically active compound with significant implications in various physiological and pathological processes. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Adenosine acts primarily through its receptors, which are classified into four main subtypes: A1, A2A, A2B, and A3. Each receptor subtype mediates distinct biological effects:
- A1 Receptors : Generally associated with cardioprotective effects, including the slowing of heart rate and reduction of neurotransmitter release.
- A2A Receptors : Involved in vasodilation and anti-inflammatory responses. They play a crucial role in modulating immune responses and have been implicated in neuroprotection.
- A2B Receptors : Primarily involved in mediating the effects of high concentrations of adenosine, contributing to inflammation and tissue repair.
- A3 Receptors : Associated with anti-inflammatory effects and modulation of cell survival.
1. Cardiovascular Effects
Adenosine hydrochloride has been shown to induce vasodilation and increase cardiac output. It enhances nitric oxide (NO) production through the activation of endothelial NO synthase (eNOS), leading to improved blood flow and reduced vascular resistance .
2. Neuroprotective Effects
In models of neurodegenerative diseases such as Huntington's disease, adenosine has demonstrated the ability to slow motor deterioration and reduce neurotoxicity. It promotes the survival of motoneurons and has been shown to activate TrkB receptors, which are critical for neuronal health .
3. Immune Modulation
Adenosine plays a significant role in immune responses, particularly in chronic inflammatory conditions like asthma. Elevated adenosine levels can activate mast cells, leading to increased synthesis of IgE and pro-inflammatory cytokines such as IL-4 and IL-13. This process exacerbates allergic responses and airway hyperresponsiveness .
4. Antimicrobial Activity
Recent studies have explored adenosine analogs for their potential antitubercular activity against Mycobacterium tuberculosis. The efficacy of these compounds is linked to their ability to act as substrates for adenosine kinases, which are crucial for their mechanism of action against bacterial pathogens .
Case Studies
- Huntington's Disease Model : In a study involving animal models, administration of CGS 21680 (an A2A receptor agonist) resulted in reduced motor deterioration and protection against neuronal loss .
- Asthma Studies : Research on adenosine's role in asthma revealed that inhaled adenosine could induce bronchoconstriction by activating mast cells, highlighting its potential as a biomarker for airway inflammation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H14ClN5O4 |
---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H |
InChI Key |
YFJCRJZTDYDCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |
Origin of Product |
United States |
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